molecular formula C9H14N2O3 B11789718 tert-Butyl (isoxazol-3-ylmethyl)carbamate

tert-Butyl (isoxazol-3-ylmethyl)carbamate

Cat. No.: B11789718
M. Wt: 198.22 g/mol
InChI Key: QUZZNCSIMNTFGN-UHFFFAOYSA-N
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Description

tert-Butyl (isoxazol-3-ylmethyl)carbamate is a chemical compound that belongs to the family of carbamates and isoxazoles It is characterized by the presence of a tert-butyl group, an isoxazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (isoxazol-3-ylmethyl)carbamate typically involves the reaction of isoxazole derivatives with tert-butyl carbamate. The reaction conditions often require mild temperatures and the presence of catalysts such as cesium carbonate or tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (isoxazol-3-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl (isoxazol-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The carbamate group can also form covalent bonds with active sites of enzymes, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (isoxazol-3-ylmethyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1,2-oxazol-3-ylmethyl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-6-7-4-5-13-11-7/h4-5H,6H2,1-3H3,(H,10,12)

InChI Key

QUZZNCSIMNTFGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC=C1

Origin of Product

United States

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